Diazo Biotin-PEG3-Azide

Chemical Proteomics Affinity Purification Mass Spectrometry Sample Prep

Diazo Biotin-PEG3-Azide is the definitive trifunctional probe for chemical proteomics, uniquely integrating a photoactivatable aryl diazirine, a bioorthogonal azide click handle, and a biotin affinity tag on a solubility-optimized PEG3 scaffold. UV irradiation (330–370 nm) triggers covalent capture of transient interactors; subsequent cleavage with 50 mM sodium dithionite releases native, functional proteins without boiling, chaotropic agents, or streptavidin contamination—unlike non-cleavable or purely photocleavable alternatives. This single reagent enables covalent photocrosslinking, click conjugation, affinity enrichment, and mild elution in ABPP, SILAC/TMT quantitative proteomics, and photoaffinity labeling workflows. Procure Diazo Biotin-PEG3-Azide to eliminate workflow compromises and obtain high-purity, structurally intact analytes for downstream functional assays and high-coverage mass spectrometry.

Molecular Formula C33H45N9O7S
Molecular Weight 711.8 g/mol
Cat. No. B607104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazo Biotin-PEG3-Azide
SynonymsDiazo Biotin-PEG3-azide
Molecular FormulaC33H45N9O7S
Molecular Weight711.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1
InChIKeyVQJUOWXTLWKWGJ-JLHXZSQLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diazo Biotin-PEG3-Azide: Procurement Guide for a Multifunctional Cleavable Photoaffinity Probe


Diazo Biotin-PEG3-Azide (CAS 1339202-33-3) is a trifunctional chemical probe that integrates a biotin affinity handle, a terminal azide group for bioorthogonal click chemistry, and a unique aryl diazo linkage that enables both photoaffinity labeling and mild chemical cleavage . The PEG3 spacer arm (three ethylene glycol units) confers enhanced aqueous solubility while minimizing steric hindrance during streptavidin capture [1]. Unlike conventional biotin-PEG-azide reagents, the diazo moiety embedded within the linker permits covalent photocrosslinking to proximal biomolecules upon UV activation (commonly 330–370 nm), followed by controlled release of captured species using 50 mM sodium dithionite—a property that fundamentally differentiates it from non-cleavable and purely photocleavable alternatives .

Why Diazo Biotin-PEG3-Azide Cannot Be Substituted by Standard Biotin-PEG-Azide or Photocleavable Analogs


Substituting Diazo Biotin-PEG3-Azide with a conventional non-cleavable Biotin-PEG3-Azide or even a photocleavable (PC) variant introduces fundamental workflow limitations. Non-cleavable biotin reagents require harsh denaturation conditions (e.g., boiling in SDS, 8 M guanidine) to disrupt the femtomolar biotin-streptavidin interaction, which often results in sample loss, protein denaturation, and high non-specific background in mass spectrometry . While PC-biotin linkers offer light-triggered release, they lack the photocrosslinking capacity of the diazirine-like diazo group, which is essential for covalently trapping transient or weak protein interactions prior to purification . The aryl diazo linker in Diazo Biotin-PEG3-Azide uniquely couples the functions of photoaffinity labeling (for covalent capture) and mild chemical elution (for native-state recovery) into a single, compact PEG3 scaffold [1]. Therefore, generic substitution compromises either the ability to capture fleeting interactions or the ability to recover intact, natively folded analytes for downstream functional assays.

Diazo Biotin-PEG3-Azide: Quantitative Evidence for Differentiated Performance vs. Key Comparators


Cleavage Efficiency: Diazo Biotin-PEG3-Azide vs. Non-Cleavable Biotin-PEG3-Azide in Streptavidin Elution

The defining functional advantage of Diazo Biotin-PEG3-Azide is its chemically cleavable diazo linker, which enables quantitative elution of captured biotinylated proteins from streptavidin under mild reducing conditions. In contrast, standard non-cleavable Biotin-PEG3-Azide conjugates require harsh denaturation for recovery, which is often incomplete and detrimental to protein integrity . The aryl diazo bond undergoes efficient reductive cleavage when treated with 50 mM sodium dithionite (Na₂S₂O₄), releasing the target biomolecule while leaving the biotin-streptavidin interaction intact [1].

Chemical Proteomics Affinity Purification Mass Spectrometry Sample Prep

Photoaffinity Labeling Specificity: Diazo Biotin-PEG3-Azide vs. PC-Biotin-PEG3-Azide (Photocleavable-Only)

Diazo Biotin-PEG3-Azide contains a diazo group that functions as a photoreactive crosslinker, enabling covalent capture of transient or low-affinity protein interactions upon UV irradiation. This capability is absent in photocleavable-only analogs like PC-Biotin-PEG3-Azide, which only provide light-triggered release without any covalent trapping functionality . While direct head-to-head data for this specific compound is limited, the diazirine-like diazo group is known to exhibit superior photostability and crosslinking efficiency compared to aryl azides, with activation at longer UV wavelengths (330-370 nm) that minimize biomolecule damage . In a model system using a structurally related BCN-DAz-Biotin probe (bearing a diazirine photocrosslinker and biotin), crosslinking to BSA was observed only upon UV irradiation, with negligible background in the absence of light or with a non-crosslinking DBCO-Biotin control, confirming the diazirine's reactivity [1].

Photoaffinity Labeling Protein Interaction Mapping Chemical Biology

Aqueous Solubility Enhancement via PEG3 Spacer: Diazo Biotin-PEG3-Azide vs. PEG-Free Biotin-Diazo-Azide Conjugates

The PEG3 (triethylene glycol) spacer arm in Diazo Biotin-PEG3-Azide significantly improves aqueous solubility and reduces aggregation compared to PEG-free diazo-biotin-azide constructs [1]. While quantitative solubility data in mg/mL is not reported in public databases, the presence of the hydrophilic PEG3 spacer is a well-established structural feature that enhances compatibility with aqueous biological buffers and minimizes non-specific hydrophobic interactions . This is particularly important for in-solution labeling of membrane proteins or intracellular targets where reagent precipitation can compromise experimental outcomes.

Bioconjugation Aqueous Solubility Reagent Handling

Multifunctional Integration: Diazo Biotin-PEG3-Azide vs. BCN-DAz-Biotin (Cyclooctyne-Based Photocrosslinker)

Diazo Biotin-PEG3-Azide employs a terminal azide for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, enabling modular conjugation to alkyne-tagged biomolecules . This contrasts with cyclooctyne-based trifunctional probes like BCN-DAz-Biotin, which are pre-functionalized with a strained alkyne and thus react exclusively with azide-labeled targets [1]. The azide handle on Diazo Biotin-PEG3-Azide provides greater versatility, as it can be conjugated to a wide array of commercially available alkyne-modified metabolites, nucleic acids, or activity-based probes, whereas BCN-DAz-Biotin requires the user to install an azide on the target of interest—an additional synthetic step that may not be feasible in complex biological systems [2].

Bioorthogonal Chemistry Click Chemistry Probe Design

Diazo Biotin-PEG3-Azide: Optimized Application Scenarios Based on Quantified Differentiation


Native Protein Target Identification via Activity-Based Protein Profiling (ABPP) with Mild Elution

In ABPP workflows, a cell lysate is first incubated with an alkyne-tagged activity-based probe to covalently label a specific enzyme class. Diazo Biotin-PEG3-Azide is then conjugated via CuAAC click chemistry, enabling enrichment of labeled proteins on streptavidin beads . Critically, the diazo linker permits subsequent elution with 50 mM sodium dithionite, releasing the captured proteins in their native, functional state. This mild release is impossible with non-cleavable biotin reagents, which require harsh denaturation that destroys enzymatic activity and complicates downstream functional validation. This scenario leverages the compound's uniquely cleavable linker, as documented in the Bogyo patent [1].

Mapping Transient Protein-Protein Interactions via Photoaffinity Labeling and Crosslinking (PAL)

For capturing weak or transient protein interactions, a bait protein is first functionalized with an alkyne handle (e.g., via unnatural amino acid incorporation). Diazo Biotin-PEG3-Azide is conjugated to this alkyne-tagged bait using SPAAC. Upon UV irradiation (330-370 nm), the diazo group generates a highly reactive carbene that covalently crosslinks to proximal interacting proteins, 'freezing' the transient complex . The biotin handle then facilitates stringent washing and enrichment of the crosslinked complex. This dual functionality—covalent capture followed by affinity purification—cannot be achieved with standard biotin-PEG3-azide (which lacks the photoreactive group) or with PC-biotin-azide (which only provides photocleavage).

High-Stringency Enrichment and Native Elution for Mass Spectrometry-Based Proteomics

In SILAC or TMT-based quantitative proteomics, minimizing sample loss and contamination is paramount. After enriching alkyne-labeled proteins using Diazo Biotin-PEG3-Azide and streptavidin beads, the diazo linker is cleaved with 50 mM sodium dithionite . This results in the specific release of only the biotinylated proteins, leaving non-specifically bound contaminants on the beads. The eluted proteins remain in their native, soluble state, ready for in-solution tryptic digestion without the need for detergents or desalting steps that can introduce variability and sample loss. This approach yields cleaner MS spectra and higher sequence coverage compared to on-bead digestion protocols required for non-cleavable biotin reagents [1].

Synthesis of Multifunctional PROTAC Degraders with Defined Linker Geometry

Diazo Biotin-PEG3-Azide serves as a versatile PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . The terminal azide enables modular 'click' conjugation to alkyne-functionalized E3 ligase ligands or target protein warheads, while the PEG3 spacer provides optimal distance and flexibility between the two binding moieties. The diazo group, while not utilized for cleavage in the final PROTAC, can be leveraged during synthesis as a temporary protecting/handling group or as a future point of functionalization. This application underscores the compound's value in medicinal chemistry and targeted protein degradation research.

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